molecular formula C21H17Cl2N5O3S B6574976 N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide CAS No. 1105241-17-5

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide

Cat. No.: B6574976
CAS No.: 1105241-17-5
M. Wt: 490.4 g/mol
InChI Key: LCNCLNHSRMQNIK-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O3S and its molecular weight is 490.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.0429160 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a furan ring, contributing to its biological activity. Its molecular formula is C19H16Cl2N4O3S, with a molecular weight of approximately 417.25 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Compound 7d , a related structure, demonstrated effective inhibition against various bacterial strains including E. coli and MRSA, with minimal inhibitory concentration (MIC) values ranging from 1 to 8 μg/mL .
Bacterial StrainMIC (μg/mL)
E. coli1
MRSA8

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Studies on similar thiazole-pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation. For example:

  • Pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes like DNA gyrase and acetylcholinesterase (AChE), which are crucial for bacterial survival and neurotransmission respectively .
  • Reactive Oxygen Species (ROS) Regulation : Some derivatives can modulate ROS levels in cells, contributing to their antimicrobial and anticancer effects .
  • Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to target proteins involved in disease pathways, enhancing its therapeutic potential .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested against standard drugs for comparative analysis .
  • Cytotoxicity Assays : Research involving the evaluation of cytotoxic effects on cancer cell lines revealed that certain derivatives could significantly reduce cell viability at low concentrations .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O3S/c22-12-8-13(23)10-14(9-12)24-16(29)11-28-20(30)18-19(17(26-28)15-4-3-7-31-15)32-21(25-18)27-5-1-2-6-27/h3-4,7-10H,1-2,5-6,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNCLNHSRMQNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)Cl)Cl)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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